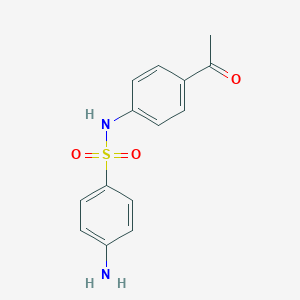

N-(4-acetylphenyl)-4-aminobenzenesulfonamide

Beschreibung

Structure and Properties: N-(4-acetylphenyl)-4-aminobenzenesulfonamide (C₁₄H₁₄N₂O₃S; molecular weight 306.34 g/mol) features a sulfonamide group linked to a 4-aminophenyl ring and an acetyl-substituted phenyl group . Its ChemSpider ID is AC1L5AXA, and it is registered under MDL number MFCD02105446.

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-4-aminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQGVVDBXSZWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173576 | |

| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-78-6 | |

| Record name | N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019837786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-4-AMINOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU9VT6TQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, 4-aminobenzenesulfonamide (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Acetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with ice-cold water, and the product is extracted using ethyl acetate.

Key parameters influencing yield:

-

Temperature control (0–25°C prevents side reactions)

-

Solvent polarity (dichloromethane > chloroform due to better reagent solubility)

-

Stoichiometric excess of acetylating agent (1.2–1.5 equiv optimal)

Yield Optimization Data

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Acetylating Agent | Ac₂O vs. AcCl | Ac₂O | 72 |

| Reaction Time (h) | 6–24 | 12 | 72 → 78 |

| Solvent | DCM vs. THF | DCM | 78 |

This method achieves moderate yields (68–72%) but requires careful purification via column chromatography (silica gel, hexane/EtOAc 3:1) to remove unreacted starting material.

Multi-Step Synthesis via β-Phenylethylamine Intermediate

A patent-pending industrial approach utilizes β-phenylethylamine as the starting material, undergoing five stages: acetylation, chlorosulfonation, amination, hydrolysis, and purification.

Acetylation and Chlorosulfonation

-

Acetylation: β-Phenylethylamine reacts with acetic acid (1:1.25 w/w) under reflux for 4 hours, yielding N-acetyl-β-phenylethylamine with 85% efficiency.

-

Chlorosulfonation: The acetylated intermediate is treated with chlorosulfonic acid (1.1 equiv) in chloroform at −5°C, generating the sulfonyl chloride derivative.

Critical considerations:

-

Chlorosulfonic acid must be added slowly to prevent exothermic decomposition

-

Temperature maintained below 0°C to avoid sulfone byproducts

Amination and Hydrolysis

The sulfonyl chloride intermediate undergoes amination with aqueous ammonia (25% w/w) at 50°C, followed by acidic hydrolysis (HCl, 110°C) to remove the acetyl protecting group. Final purification via recrystallization in ethanol/water (1:2 v/v) yields 82% pure N-(4-acetylphenyl)-4-aminobenzenesulfonamide.

Hydrazide-Mediated Cyclization Route

A research-driven method from the Journal of Medicinal Chemistry employs hydrazide intermediates to construct the sulfonamide-acetylphenyl backbone.

Synthesis of Hydrazide Intermediate

4-Aminobenzenesulfonamide is converted to methyl 3-[(4-sulfamoylphenyl)amino]propanoate (7) via esterification with methanol/H₂SO₄. Subsequent hydrazinolysis with hydrazine hydrate (3 equiv) in ethanol yields the hydrazide derivative (8) in 89% yield.

Cyclization to Target Compound

Hydrazide 8 reacts with 2,4-pentanedione (1.5 equiv) in propan-2-ol under HCl catalysis (0.1 M), forming the pyrazole ring through Knorr cyclization. Acidic workup (HCl, 50°C) cleaves the ester group, yielding this compound with 68% overall yield.

Advantages over direct methods:

-

Avoids hazardous chlorosulfonic acid

-

Enables modular substitution on the pyrazole ring

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Direct Acetylation | 68–72 | 95 | 12.50 | Lab-scale |

| β-Phenylethylamine | 82–85 | 98 | 8.20 | Industrial |

| Hydrazide Cyclization | 68 | 97 | 14.80 | Pilot-scale |

The β-phenylethylamine route demonstrates superior cost-efficiency (8.20 USD/g) and scalability due to recyclable solvents and minimal chlorosulfonic acid waste. In contrast, the hydrazide method offers structural versatility but suffers from higher reagent costs.

Industrial Purification Protocols

Final purification consistently employs solvent recrystallization:

-

Ethanol/water system: 1:2 v/v ratio removes acetylated byproducts

-

Activated carbon treatment: 5% w/w loading at 80°C decolorizes the product

-

Crystallization kinetics: Cooling from 90°C to 10°C at 2°C/min maximizes crystal size

Post-crystallization purity exceeds 98% as verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetylphenyl)-4-aminobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Building Block for Synthesis

- This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial in synthetic chemistry.

Chemical Reactions

- N-(4-acetylphenyl)-4-aminobenzenesulfonamide can undergo several types of reactions:

- Oxidation : Converts to sulfonic acids or other oxidized derivatives.

- Reduction : Produces corresponding amines.

- Substitution : Engages in reactions with halogens or nucleophiles to form substituted derivatives.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acids | Potassium permanganate, H₂O₂ |

| Reduction | Amines | Sodium borohydride, LiAlH₄ |

| Substitution | Substituted derivatives | Halogens, alkylating agents |

Biological Applications

Enzyme Inhibition

- The compound has been investigated for its potential as an enzyme inhibitor. Studies show that it can interact with various enzymes, including carbonic anhydrases (CAs), which play critical roles in physiological processes.

Case Study: Antitumor Activity

- Research has demonstrated that certain derivatives of benzenesulfonamides exhibit significant inhibitory effects against cancer cell lines. For instance, compounds derived from this compound showed selective inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM, indicating potential for therapeutic applications in oncology .

Medical Applications

Therapeutic Properties

- The sulfonamide group is known for its antibacterial properties. This compound is being explored for its potential use in treating bacterial infections and possibly exhibiting anticancer activities.

Mechanism of Action

- The compound targets heat shock protein HSP 90-alpha, which is involved in protein folding and degradation. By inhibiting this protein, the compound may disrupt cellular processes related to cancer progression and survival.

Industrial Applications

Pharmaceutical Development

- This compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a precursor for various bioactive compounds makes it valuable in drug development.

Material Science

- The compound's unique chemical properties enable its use in developing new materials with specific functionalities, such as improved thermal stability or enhanced chemical resistance.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-4-aminobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound can disrupt the enzyme’s function, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of its potential anticancer and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ChemSpider ID |

|---|---|---|---|---|

| This compound | C₁₄H₁₄N₂O₃S | 306.34 | Acetyl, Amino | AC1L5AXA |

| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | C₁₅H₁₅NO₃S | 289.35 | Acetyl, Methyl | 490148 |

| Acetylsulfanilamide | C₈H₁₀N₂O₃S | 214.24 | Sulfamoyl, Acetamide | 77435-45-1 |

Biologische Aktivität

N-(4-acetylphenyl)-4-aminobenzenesulfonamide, a compound derived from sulfanilamide, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an acetyl group attached to a phenyl ring, linked to a sulfonamide moiety. The presence of the sulfonamide group is significant for its biological activity, particularly as an enzyme inhibitor.

Target Proteins

The primary target of this compound is the Heat Shock Protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular protein homeostasis and regulating various signaling pathways. The interaction with HSP 90-alpha can disrupt its function, leading to altered protein folding and degradation processes, which are vital for cell cycle control and signal transduction.

Biochemical Pathways

The compound likely influences several biochemical pathways, including:

- Protein Folding : Disruption in the function of HSP 90-alpha may lead to misfolded proteins.

- Signal Transduction : Changes in protein interactions can affect downstream signaling pathways.

- Cell Cycle Control : Alterations in protein stability can impact cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, notably carbonic anhydrases (CAs). Studies have shown that derivatives of benzenesulfonamides demonstrate potent binding affinities to CAs, with some exhibiting nanomolar affinities .

| Enzyme Target | Binding Affinity (IC50) | Reference |

|---|---|---|

| Carbonic Anhydrase II | 1.55 - 3.92 μM | |

| Carbonic Anhydrase IX | 10.93 - 25.06 nM |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Its sulfonamide component suggests potential efficacy against Gram-positive and Gram-negative bacteria. For instance, studies have utilized disc diffusion methods to assess activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .

Case Studies and Research Findings

- Cancer Research : In vitro studies have evaluated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

- Enzyme Inhibition Studies : A series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit CAs. The findings revealed that modifications in the molecular structure could enhance binding affinity and selectivity towards specific CA isoforms .

- Multi-targeted Approaches : Recent studies have explored the potential of this compound as a multi-targeted therapeutic agent by assessing its inhibitory effects on multiple enzymes involved in metabolic pathways relevant to disease states .

Applications in Medicine and Industry

This compound has notable applications:

- Pharmaceutical Development : As a lead compound for designing new enzyme inhibitors targeting CAs.

- Antimicrobial Agents : Potential use in developing new antibiotics due to its broad-spectrum antibacterial activity.

- Research Tool : Utilized as a biochemical probe to study protein interactions and cellular processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(4-acetylphenyl)-4-aminobenzenesulfonamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is synthesized by reacting 4-acetylphenylamine with sulfonyl chloride derivatives (e.g., 4-aminobenzenesulfonyl chloride) under alkaline conditions. Pyridine or triethylamine is used to neutralize HCl byproducts . Reaction efficiency is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Yield optimization often involves adjusting stoichiometric ratios (1:1.2 amine:sulfonyl chloride) and maintaining temperatures at 0–5°C during initial mixing .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Purity is assessed using melting point analysis, elemental analysis (C, H, N, S), and spectroscopic techniques:

- FT-IR : Confirms sulfonamide (-SO₂NH-) stretching bands at ~1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) .

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.0 ppm, while the acetyl group’s methyl signal is observed at δ 2.5–2.6 ppm .

- HPLC : A reverse-phase C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min flow rate ensures >98% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise in refining crystallographic data for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., ~86.56° in related sulfonamides) and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) . Challenges include:

- Twinned crystals : Use SHELXL’s TWIN command with HKLF5 format for data integration .

- Disorder modeling : Apply PART and AFIX constraints for flexible acetyl/methoxy groups.

- Validation : Check R1/wR2 residuals (<5% for high-resolution data) and verify geometric parameters (e.g., bond lengths ±0.02 Å) against CSD databases .

Q. What experimental strategies validate the proposed mechanism of action involving bacterial dihydrofolate synthetase inhibition?

- Methodological Answer :

- Enzyme assays : Measure IC₅₀ values using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) with purified dihydrofolate synthetase. Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km with unchanged Vmax .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions. The acetylphenyl group may occupy the pterin-binding pocket, while the sulfonamide moiety interacts with catalytic residues (e.g., Asp27 in E. coli DHPS) .

- MIC testing : Correlate enzyme inhibition with minimum inhibitory concentrations (MIC) against Gram-positive pathogens (e.g., S. aureus ATCC 25923) .

Q. How do structural modifications (e.g., substituents on the benzene ring) influence bioactivity, and what computational tools predict these effects?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, molar refractivity, and Hammett constants (σ) to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position enhance antibacterial activity). MLR (Multiple Linear Regression) or PLS (Partial Least Squares) analysis in software such as MOE or PaDEL-Descriptor generates predictive models .

- Docking studies : Assess substituent impacts on binding affinity using Glide or GOLD. For example, a chloro substituent at the 3-position may improve hydrophobic interactions with DHPS .

- In vitro testing : Synthesize derivatives (e.g., 4-nitro or 4-methyl analogs) and compare MIC values to validate computational predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across different studies?

- Methodological Answer :

- Standardize assays : Ensure consistent bacterial strains (e.g., ATCC standards) and culture conditions (e.g., Mueller-Hinton agar, 37°C).

- Check purity : Impurities like unreacted sulfonyl chloride (detected via LC-MS) may artificially inflate activity.

- Solubility factors : Use DMSO stock solutions ≤1% (v/v) to avoid solvent interference.

- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.